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p300 HAT Assay Technical Support Center
Welcome to the technical support center for p300 Histone Acetyltransferase (HAT) assays. This

resource is designed to assist researchers, scientists, and drug development professionals in

troubleshooting common issues and providing clear protocols for successful experimentation.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
This section addresses specific issues that may arise during p300 HAT assays in a question-

and-answer format.

Q1: Why am I observing a low or no signal in my p300 HAT assay?

A1: Low signal is a common issue that can stem from several factors, including problems with

the enzyme, substrates, or reaction conditions. A systematic approach to troubleshooting is

recommended.[1]

Enzyme Activity:

Inactive Enzyme: Ensure the p300 enzyme has been stored correctly at -20°C and has not

undergone multiple freeze-thaw cycles.[2] Aliquoting the enzyme upon receipt is

recommended.
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Insufficient Enzyme Concentration: The amount of enzyme may be too low. It's crucial to

titrate the HAT enzyme to determine the optimal concentration for your assay.[1]

Substrate Issues:

Substrate Specificity: p300 has preferred substrates. While it can acetylate various

histones, using an incorrect or suboptimal substrate can result in low activity.[1] Histone

H4 peptides are commonly used.[3][4][5]

Substrate Concentration: The concentrations of both the histone substrate and Acetyl-CoA

should be optimized. Determining the Michaelis constant (Km) for each substrate can help

in using appropriate concentrations.[1] For instance, some protocols suggest a histone H4

peptide concentration of around 100 µM and Acetyl-CoA at 10-50 µM.[3][4]

Reaction Conditions:

Suboptimal Buffer: The buffer composition is critical for enzyme activity. Key components

include a buffering agent (e.g., 50-100 mM HEPES or Tris-HCl, pH 7.5-8.0), salts (e.g., 50-

150 mM NaCl), a carrier protein like BSA (5-100 µg/mL) to prevent enzyme adsorption,

and a reducing agent like DTT (e.g., 1 mM).[1]

Incorrect Temperature and Incubation Time: Most HAT assays are performed at 30°C.[1][3]

[6] A time-course experiment should be conducted to find the linear range of the reaction,

as incubation times that are too short or too long can lead to low signal.[1] A typical

incubation time is around 30 minutes.[2]

Q2: My p300 HAT assay shows high background signal. What are the possible causes and

solutions?

A2: High background can obscure the true signal and make data interpretation difficult. Here

are some potential causes and how to address them:

Non-enzymatic Acetylation: This can occur if the Acetyl-CoA is unstable or if there are

reactive compounds in the assay. Ensure fresh Acetyl-CoA is used.

Contaminating Enzymes: The purified p300 or other reagents might be contaminated with

other HATs. Using highly purified enzyme is crucial.
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Detection Reagent Issues: Non-specific binding of antibodies in ELISA-based assays or

inherent fluorescence of test compounds can lead to high background. Include proper

controls, such as "no-enzyme" and "no-substrate" wells, to identify the source of the

background.

Assay Format: Some assay formats are more prone to high background. For example, in

filter-binding assays, ensuring proper washing steps is critical to remove unincorporated

[3H]Acetyl-CoA.

Q3: What are the key differences between radioactive, colorimetric, and fluorescent p300 HAT

assays?

A3: The choice of assay format depends on factors like throughput needs, sensitivity

requirements, and available equipment.
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Assay Type Principle Advantages Disadvantages

Radioactive

Measures the transfer

of a radiolabeled

acetyl group (e.g.,

from [3H] or

[14C]Acetyl-CoA) to a

histone substrate.[3]

[4]

High sensitivity and

direct measurement of

enzyme activity.

Requires handling of

radioactive materials,

is low-throughput, and

generates radioactive

waste.

Colorimetric/Spectrop

hotometric

The production of

Coenzyme A (CoA)

during the acetylation

reaction is coupled to

a secondary reaction

that produces a

colored product, which

is measured by

absorbance.[4]

Non-radioactive and

can be performed in a

standard plate reader.

Can be prone to

interference from

colored compounds

and may have lower

sensitivity than

radioactive or

fluorescent assays.

Fluorescent

Can be based on

various principles,

such as the

generation of a

fluorescent product

upon CoA production

or using FRET-based

substrates.[3][7]

High sensitivity, high-

throughput, and non-

radioactive.

Can be susceptible to

interference from

fluorescent

compounds and may

require specialized

plate readers.

Experimental Protocols
Below are detailed methodologies for common p300 HAT assays.

Protocol 1: Radioactive Filter-Binding p300 HAT Assay
This protocol is adapted from standard methods for measuring HAT activity.[3][4]

Materials:
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Recombinant p300 enzyme

Histone H4 peptide (e.g., corresponding to amino acids 2-24)

[3H]Acetyl-CoA or [14C]Acetyl-CoA

HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

P81 phosphocellulose filter paper

Wash Buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2)

Scintillation fluid

Microcentrifuge tubes

30°C incubator

Scintillation counter

Procedure:

Prepare the HAT reaction mix in a microcentrifuge tube. For a 30 µL reaction, combine:

HAT Assay Buffer

10 µM Histone H4 peptide

10 µM [3H]Acetyl-CoA (adjust specific activity as needed)

Desired concentration of test compound or DMSO vehicle control

Pre-incubate the reaction mix at 30°C for 10 minutes.

Initiate the reaction by adding the p300 enzyme (e.g., 10 nM final concentration).

Incubate at 30°C for 10-30 minutes, ensuring the reaction stays within the linear range.
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Stop the reaction by spotting a portion of the reaction mixture (e.g., 15 µL) onto a P81 filter

paper.

Wash the P81 papers three times for five minutes each in wash buffer to remove

unincorporated [3H]Acetyl-CoA.

Perform a final wash with acetone for 3 minutes to dry the paper.

Place the dried filter paper into a scintillation vial, add scintillation fluid, and measure the

incorporated radioactivity using a scintillation counter.

Protocol 2: Immunoprecipitation-HAT Assay
This protocol allows for the measurement of HAT activity of p300 immunoprecipitated from cell

lysates.[2]

Materials:

Cell lysate containing p300

Anti-p300 antibody

Protein A/G agarose beads

PBS

HAT Assay Buffer

HAT Assay Cocktail (HAT buffer containing Acetyl-CoA and histone substrate)

Microcentrifuge

Shaking incubator at 30°C

Procedure:

Pre-clear the cell lysate by incubating with Protein A/G agarose beads at 4°C for 30 minutes.

Centrifuge to pellet the beads and transfer the supernatant to a new tube.
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Add anti-p300 antibody to the supernatant and incubate at 4°C for 2 hours with gentle

rocking.

Add fresh Protein A/G agarose beads to capture the immunocomplex and incubate for

another hour at 4°C.

Pellet the beads by centrifugation and wash them three times with ice-cold PBS.

Wash the beads once with 1X HAT Assay Buffer.

Resuspend the beads in the HAT Assay Cocktail.

Incubate at 30°C for 30 minutes in a shaking incubator.

Pellet the beads and transfer the supernatant to a new tube for analysis using a suitable

method (e.g., filter-binding assay, ELISA).

Visualizations
Signaling Pathway, Experimental Workflow, and Logical
Relationships
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Caption: p300 signaling pathway in gene regulation.
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Caption: General experimental workflow for p300 HAT assays.
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Low or No Signal Detected

Is the p300 enzyme active?

Troubleshoot Enzyme:
- Check storage & handling
- Perform enzyme titration
- Use fresh enzyme aliquot

No

Are the substrates optimal?

Yes

Troubleshoot Substrates:
- Verify substrate specificity

- Optimize substrate concentrations (Km)
- Use fresh Acetyl-CoA

No

Are reaction conditions optimal?
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Troubleshoot Conditions:
- Optimize buffer components (pH, salt, BSA)

- Perform time-course & temperature optimization

No

Is the detection system working?

Yes

Troubleshoot Detection:
- Check reagent integrity

- Verify instrument settings
- Assess background signal

No

Signal Restored

Yes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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